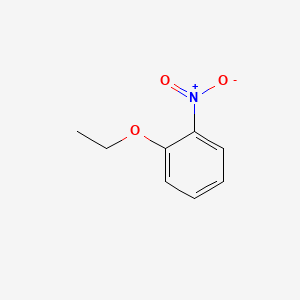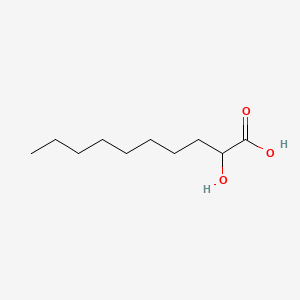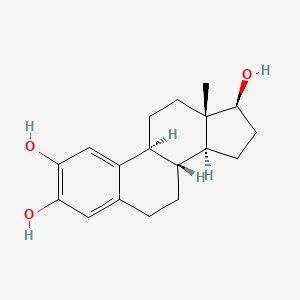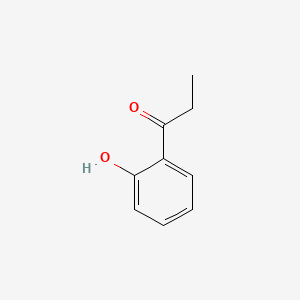
4,6-Di-tert-butyl-m-cresol
Descripción general
Descripción
4,6-Di-tert-butyl-m-cresol (CAS: 497-39-2) is a chemical compound with the molecular formula C15H24O . It is also known as Dbmc .
Synthesis Analysis
The synthesis of 4,6-Di-tert-butyl-m-cresol involves a reaction performed in a glass ampoule put in a stainless steel microautoclave. The ampoule is charged with 5 wt % of the catalyst (with respect to ArOH), 100 mmol of phenol or cresol, 200 mmol of the alcohol, and 10 mmol of CBr4 (CHBr3, CHCl3, CCl4) under argon .Molecular Structure Analysis
The molecular structure of 4,6-Di-tert-butyl-m-cresol can be represented by the canonical SMILES string: CC1=CC(=C(C=C1C©©C)C©©C)O .Chemical Reactions Analysis
The condensation of 4,6-Di-tert-butyl-m-cresol can produce regulated food additive di-tert-butyl-m-cresyl phosphonite . It is also used as an intermediate in the production of rubber chemicals, modified phenolic resins, and synthetic musks of the ambrette type .Physical And Chemical Properties Analysis
4,6-Di-tert-butyl-m-cresol has a molecular weight of 220.3505 .Aplicaciones Científicas De Investigación
Antioxidant Content in Transformer Oil
4,6-Di-tert-butyl-m-cresol, as a variant of butylated hydroxytoluene (BHT), is used as an antioxidant in transformer oil. An electrochemical method for determining BHT content in transformer oil has been established, demonstrating its significant role in preserving oil quality (Zhou et al., 2012).
Chemical Synthesis and Purification
This compound has been synthesized for various applications. For instance, the synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a process involving 4,6-Di-tert-butyl-m-cresol, was achieved with significant efficiency (Inagaki et al., 2003). Additionally, a method for purifying butylated p-cresol, a close relative of 4,6-Di-tert-butyl-m-cresol, has been detailed, highlighting its importance in research and industry applications (Shipp et al., 1973).
Metabolic Studies and Food Additives
In the context of food additives, studies have been conducted on the metabolism of compounds closely related to 4,6-Di-tert-butyl-m-cresol, such as α-hydroxy-2,6-di-tert-butyl-p-cresol. These studies have isolated and characterized various metabolites, contributing to the understanding of their antioxidative effects (Akagi & Aoki, 1962).
Alkylation Reactions
4,6-Di-tert-butyl-m-cresol is involved in alkylation reactions, crucial in organic synthesis. The reaction of mixed P-cresol and m-cresol with isobutylene demonstrated significant conversion rates for 4,6-Di-tert-butyl-m-cresol, showcasing its utility in chemical processes (Zhang Qiang, 2012).
Catalysis and Selective Adsorption
In catalysis, 4,6-Di-tert-butyl-m-cresol has been studied for its role in tert-butylation reactions. It is a key component in the selective adsorption processes, such as in the industrial synthesis of antioxidants like BHT. This involves complex interactions like hydrogen bonding and steric hindrance, critical for achieving desired selectivities in chemical reactions (Koehler et al., 1999).
Mecanismo De Acción
Target of Action
4,6-Di-tert-butyl-m-cresol, also known as 2,4-Di-tert-butyl-5-methylphenol , is an organic compound that is primarily used as a catalyst and raw material in organic synthesis . The primary targets of this compound are the reactants in the synthesis reactions it catalyzes .
Mode of Action
The compound’s mode of action is through its interaction with its targets in the synthesis reactions. It is typically used in alkylation reactions, where it reacts with m-cresol and 2-methyl-2-butene (tert-butyl propene) under acid catalysis .
Biochemical Pathways
As a catalyst and raw material in organic synthesis, 4,6-Di-tert-butyl-m-cresol affects the pathways of the synthesis reactions it is involved in . The downstream effects depend on the specific reactions and the compounds being synthesized.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in some organic solvents such as ethanol, ether, and dichloromethane . These properties can impact its bioavailability in biological systems.
Result of Action
The molecular and cellular effects of 4,6-Di-tert-butyl-m-cresol’s action are primarily seen in the products of the synthesis reactions it catalyzes . The specific effects depend on the reactions and the compounds being synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-Di-tert-butyl-m-cresol. For instance, it should be stored in a cool, dry place and should avoid contact with strong oxidizing agents . Its reactivity can also be affected by temperature and the presence of other chemicals .
Safety and Hazards
Propiedades
IUPAC Name |
2,4-ditert-butyl-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-10-8-13(16)12(15(5,6)7)9-11(10)14(2,3)4/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSSJDOPILWQDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041502 | |
| Record name | 3-Methyl-4,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [Merck Index] | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Di-tert-butyl-3-methylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3266 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
211 °C @ 100 MM HG | |
| Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER, ETHYLENE GLYCOL; SOL IN ALC, BENZENE, CARBON TETRACHLORIDE, ETHER, ACETONE | |
| Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.912 @ 80 °C/4 °C | |
| Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4,6-Di-tert-butyl-m-cresol | |
Color/Form |
CRYSTALS | |
CAS RN |
497-39-2 | |
| Record name | Di-tert-Butyl-m-cresol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Di-tert-butyl-3-methylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-4,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-di-tert-butyl-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DI-TERT-BUTYL-M-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMY866FL30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
62.1 °C | |
| Record name | 4,6-DI-TERT-BUTYL-3-METHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5669 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















